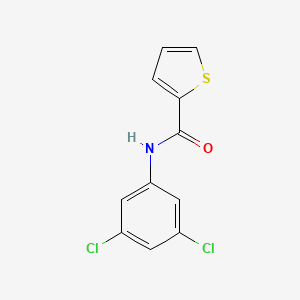

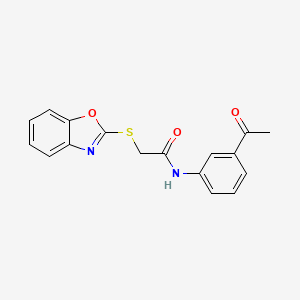

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to "N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide," involves multi-step chemical reactions, often starting from acyl chlorides or carboxylic acids and proceeding through the formation of thiadiazole rings via cyclization processes. These syntheses are typically characterized by the use of specific reagents and conditions that promote the formation of the desired thiadiazole core and its subsequent functionalization (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often elucidated through spectroscopic methods such as NMR, IR, and mass spectrometry. Single-crystal X-ray diffraction provides detailed insights into the molecular geometry, including bond lengths and angles, allowing for a comprehensive understanding of the compound's structural characteristics. These studies reveal the compound's molecular conformation and the spatial arrangement of its functional groups (Shyamsivappan et al., 2022).

Chemical Reactions and Properties

Thiadiazole derivatives exhibit a wide range of chemical reactivities, including participation in nucleophilic substitution reactions, cycloadditions, and electrophilic substitutions. The presence of nitrogen and sulfur atoms in the thiadiazole ring imparts nucleophilic characteristics to the compound, enabling it to undergo various chemical transformations that can be exploited in synthetic chemistry and pharmaceutical design (Salian et al., 2017).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents attached to the thiadiazole ring. The determination of these properties is essential for the development of new materials and pharmaceuticals with desired characteristics (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are defined by the thiadiazole core and the attached functional groups. These properties play a pivotal role in the compound's biological activity and its application in various fields, including drug development and material science. Understanding these chemical properties facilitates the design of compounds with specific functions and improved performance (Yu et al., 2014).

Aplicaciones Científicas De Investigación

Carcinogenicity Studies :

- NFTA, a related compound to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide, showed a high incidence of lymphocytic leukemia and forestomach tumors in mice (Cohen et al., 1973).

- Another study revealed that N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide induced various types of tumors in rats (Cohen et al., 1975).

Pharmacological Evaluation :

- A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, structurally related to the target compound, were evaluated as anti-inflammatory and analgesic agents (Shkair et al., 2016).

Antioxidant and Antimicrobial Properties :

- Novel compounds including N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide derivatives were synthesized and their antioxidant and antimicrobial properties were investigated (Al-Khazragie et al., 2022).

Anticancer Activity :

- N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for their anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).

- Additionally, N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives showed effectiveness in inducing cell death in MCF-7 cells via G2/M phase cell cycle arrest (Shyamsivappan et al., 2022).

Propiedades

IUPAC Name |

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9(2)7-13-16-17-14(22-13)15-12(19)8-10-3-5-11(6-4-10)18(20)21/h3-6,9H,7-8H2,1-2H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFLNKCFKOMTHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methyl-1,3-benzothiazol-6-yl)imino]methyl}phenol](/img/structure/B5601183.png)

![N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide](/img/structure/B5601185.png)

![2-(5-ethyl-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5601214.png)

![1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine](/img/structure/B5601221.png)

![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5601244.png)

![2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)

![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)

![1-methyl-3-{[(5-nitro-2-furyl)methylene]amino}-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5601276.png)